![molecular formula C14H8N4O6S2 B14633157 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 57153-16-9](/img/structure/B14633157.png)
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with significant applications in various fields. It is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a suitable aromatic compound containing a sulfonate group to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Aromatic Compounds with Sulfonate Groups: Used for coupling reactions.
Reducing Agents: Such as sodium sulfite, used for reduction reactions.
Major Products Formed
Azo Dyes: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles and printing.
Mechanism of Action
The mechanism of action of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate involves the formation of azo bonds through coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form stable azo compounds. These reactions are facilitated by the presence of sulfonate groups, which enhance the solubility and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Diazonio-2-sulfonatophenylamine
- 2-Diazonio-4-sulfonatophenylamine
- 4-Diazonio-2-sulfonatobenzenediazonium
Uniqueness
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual diazonium groups and the presence of sulfonate groups, which confer enhanced stability and solubility. This makes it particularly suitable for applications in dye synthesis and other industrial processes.
Properties
CAS No. |
57153-16-9 |
|---|---|
Molecular Formula |
C14H8N4O6S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H |
InChI Key |
LENCUDCCCFORSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
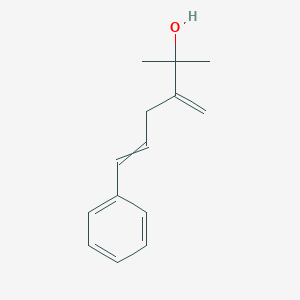
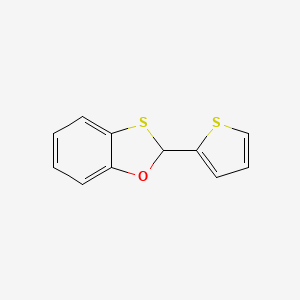
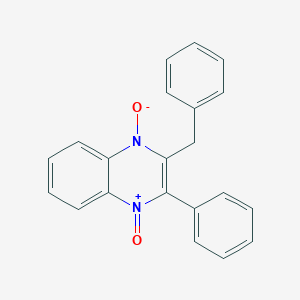
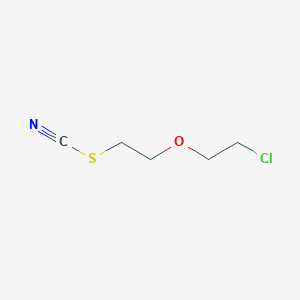
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
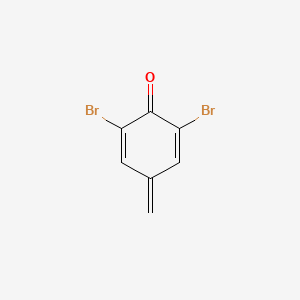
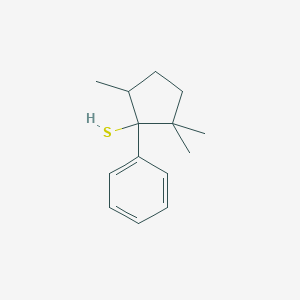


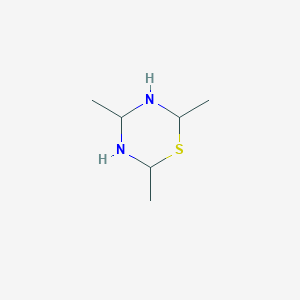


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
